molecular formula C12H14O2 B1668128 Butylphthalide CAS No. 6066-49-5

Butylphthalide

Cat. No. B1668128
CAS RN: 6066-49-5
M. Wt: 190.24 g/mol
InChI Key: HJXMNVQARNZTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598225B2

Procedure details

l-, d-, and dl-NBP were all provided by department of synthetic pharmaceutical chemistry of our institute, both optical and chemical purity of which are >99%, and the optical activity of which is −66.49°, +66.88° and 0°, respectively. They were formulated with vegetable oil. MK801 is the product of Sigma, and was formulated with physiological brine. Triphenyltetrazolium chloride (TTC), which was manufactured by Beijing Chemical Plant, was formulated with distilled water into 4% solution for use.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Triphenyltetrazolium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C@:2]12[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[C@H:10](N1)C[C:8]1[CH:7]=[CH:6]C=C[C:3]2=1.[Cl-].C1(N2C=[NH+]N(C3C=CC=CC=3)N2C2C=CC=CC=2)C=CC=CC=1.[OH2:42].[Cl-].[Na+].[OH2:45]>>[CH2:3]([CH:2]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10](=[O:45])[O:42]1)[CH2:8][CH2:7][CH3:6] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@]12C=3C=CC=CC3C[C@@H](N1)C4=C2C=CC=C4
Step Two
Name
Triphenyltetrazolium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)N1N(N([NH+]=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
brine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all provided by department of synthetic pharmaceutical chemistry of our institute
CUSTOM
Type
CUSTOM
Details
is −66.49°, +66.88° and 0°

Outcomes

Product
Name
Type
Smiles
C(CCC)C1OC(=O)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.